5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
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Overview
Description
5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a dimethylphenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Introduction of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the dimethylphenoxyethyl group: The final step involves the alkylation of the oxadiazole-pyridine intermediate with 3,4-dimethylphenoxyethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
- 5-[1-(3,5-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
Uniqueness
5-[1-(3,4-Dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities.
Properties
IUPAC Name |
5-[1-(3,4-dimethylphenoxy)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-4-5-15(10-12(11)2)21-13(3)17-19-16(20-22-17)14-6-8-18-9-7-14/h4-10,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTERTIQWWDNHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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